molecular formula C11H10N4O2S B2684785 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine CAS No. 1448130-52-6

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine

Cat. No.: B2684785
CAS No.: 1448130-52-6
M. Wt: 262.29
InChI Key: MVFQLRFVBXCWMD-UHFFFAOYSA-N
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Description

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine typically involves multiple steps, including cyclization, sulfonation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[3,4-d]pyrimidine core, followed by sulfonation to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with pyridine under appropriate reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies on its binding interactions and structure-activity relationships are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-18(17,10-2-1-3-12-5-10)15-6-9-4-13-8-14-11(9)7-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFQLRFVBXCWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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